4-N-Formyl-1-Piperazinyl-Norfloxacin

説明

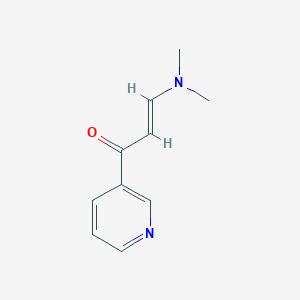

4-N-Formyl-1-Piperazinyl-Norfloxacin is a derivative of norfloxacin, a fluoroquinolone antibiotic, which has been modified to potentially enhance its antibacterial properties. The modification involves the introduction of various substituents at the N-4 position of the piperazine ring of norfloxacin. This structural alteration aims to improve the drug's efficacy against bacterial strains such as Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus .

Synthesis Analysis

The synthesis of 4-N-Formyl-1-Piperazinyl-Norfloxacin and its derivatives involves the creation of N-Mannich bases and the addition of different N-4 substituents to the norfloxacin core. The process is carefully designed to yield compounds with varied electronic, steric, and physicochemical properties, which are then characterized using various spectroscopic techniques . The synthesis aims to explore the impact of these modifications on the antibacterial activity of the resulting compounds.

Molecular Structure Analysis

The molecular structure of these norfloxacin derivatives is crucial in determining their interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. Molecular docking experiments suggest that the N-4 piperazinyl derivatives inhibit these enzymes in a manner similar to norfloxacin. The crystal structures of related compounds, such as the monohydrous dihydrogen phosphate salts of norfloxacin, reveal a 12-membered supramolecular synthon that contributes to the three-dimensional structure of the molecule .

Chemical Reactions Analysis

The chemical reactivity of 4-N-Formyl-1-Piperazinyl-Norfloxacin derivatives is closely related to their antibacterial activity. These compounds are designed to interact with bacterial DNA gyrase and topoisomerase IV, inhibiting bacterial DNA replication and transcription. Some derivatives have also been found to affect bacterial cell wall synthesis, indicating multiple mechanisms of action .

Physical and Chemical Properties Analysis

The physical and chemical properties of the N-4 piperazinyl derivatives of norfloxacin, such as lipophilicity, molecular mass, and electronic factors, are correlated with their antibacterial activity. However, no single physicochemical parameter can predict the effect of the N-4 piperazinyl group on the activity of these fluoroquinolones. Instead, a combination of factors, including the total volume of the molecule, bulkiness at C-7, and lipophilicity, must be considered in the design of new fluoroquinolones .

科学的研究の応用

Antibacterial and Cytotoxic Evaluation

A study reported the synthesis and biological evaluation of norfloxacin derivatives, highlighting their superior activity against methicillin-resistant Staphylococcus aureus compared to norfloxacin. One derivative, in particular, demonstrated significant activities against renal cancer cell lines, indicating its potential in cancer treatment (Fang et al., 2000).

Multidrug Salt Forms

Research on multidrug salts of norfloxacin with non-steroidal anti-inflammatory drugs revealed improved solubility and membrane permeability, indicating enhanced bioavailability. This study suggests the potential of norfloxacin in multidrug forms for treating medical conditions (Bhattacharya et al., 2018).

Antibacterial Activity and Physicochemical Parameters

Another study synthesized N-4 piperazinyl derivatives of norfloxacin, finding some compounds with better inhibitory activities against various bacterial strains than norfloxacin itself. This research highlights the influence of lipophilicity, molecular mass, and electronic factors on the activity of these fluoroquinolones (Abuo-Rahma et al., 2009).

Ionizing Irradiation for Degradation

A study focused on using ionizing irradiation to degrade norfloxacin in aqueous solutions. This research is crucial for understanding how to efficiently remove norfloxacin from water sources, considering its widespread use and presence in aquatic environments (Chen & Wang, 2020).

Norfloxacin Redox and Photochemistry

Research on the redox and photochemistry of norfloxacin highlighted its photochemistry under different physiological pH levels. This study is significant for understanding the stability and degradation of norfloxacin under various environmental conditions (Musa & Eriksson, 2009).

Utilization as Monomers

Norfloxacin has been successfully incorporated as a monomer into a polyurethane structure, demonstrating its potential in material science and polymer chemistry. This application opens up new avenues for the use of norfloxacin in the field of biomaterials (Yang & Santerre, 2001).

Sorption onto Humic Acid

A study investigated the sorption of norfloxacin onto humic acid, which is crucial for understanding the environmental fate of norfloxacin. This research provides insights into how norfloxacin interacts with natural organic matter in the environment (Zhang et al., 2012).

Structural Modification for Antibiotics

Research focused on modifying the structure of norfloxacin to combat drug-resistant bacteria. This is pivotal in addressing the growing problem of antibiotic resistance and developing new, effective antibacterial agents (Hryhoriv et al., 2021).

将来の方向性

The incidence of quinolone resistance has been steadily rising, and efforts have been undertaken to increase the potency of fluoroquinolones and develop resistance-breaking derivatives . The design and synthesis of novel N4-substituted piperazinyl derivatives of norfloxacin, such as 4-N-Formyl-1-Piperazinyl-Norfloxacin, is an attempt to improve its potency and possibly enable new target interactions .

特性

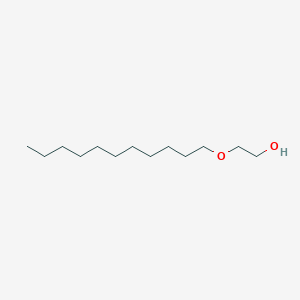

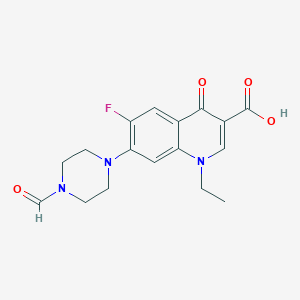

IUPAC Name |

1-ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4/c1-2-20-9-12(17(24)25)16(23)11-7-13(18)15(8-14(11)20)21-5-3-19(10-22)4-6-21/h7-10H,2-6H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGDJPQDLMOZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C=O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315594 | |

| Record name | N-Formylnorfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Formylnorfloxacin | |

CAS RN |

70459-04-0 | |

| Record name | N-Formylnorfloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70459-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formylnorfloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070459040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formylnorfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYLNORFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H447VL6G86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)

![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B107906.png)